1-(1,3-dihydro-2-benzofuran-5-yl)-5-methyl-1H-pyrazol-3-amine
Description
1-(1,3-Dihydro-2-benzofuran-5-yl)-5-methyl-1H-pyrazol-3-amine is a pyrazole-3-amine derivative featuring a fused dihydrobenzofuran moiety. The compound’s core structure comprises a pyrazole ring substituted with a methyl group at position 5 and a 1,3-dihydro-2-benzofuran group at position 1 (Figure 1). The dihydrobenzofuran system introduces rigidity and aromaticity, which may influence electronic properties and biological interactions.
Properties
Molecular Formula |
C12H13N3O |
|---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
1-(1,3-dihydro-2-benzofuran-5-yl)-5-methylpyrazol-3-amine |
InChI |
InChI=1S/C12H13N3O/c1-8-4-12(13)14-15(8)11-3-2-9-6-16-7-10(9)5-11/h2-5H,6-7H2,1H3,(H2,13,14) |
InChI Key |
RPTDFNCXSJHPHG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C2=CC3=C(COC3)C=C2)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(1,3-dihydro-2-benzofuran-5-yl)-5-methyl-1H-pyrazol-3-amine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzofuran moiety, followed by the introduction of the pyrazole ring. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these reactions to scale up the process while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
1-(1,3-dihydro-2-benzofuran-5-yl)-5-methyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the compound.
Scientific Research Applications
1-(1,3-dihydro-2-benzofuran-5-yl)-5-methyl-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s structure allows it to interact with various biological targets, making it a candidate for drug discovery and development.
Mechanism of Action
The mechanism of action of 1-(1,3-dihydro-2-benzofuran-5-yl)-5-methyl-1H-pyrazol-3-amine involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the nature of the target and the context in which the compound is used .
Comparison with Similar Compounds
Key Structural Features :
- Pyrazole ring : A five-membered aromatic ring with nitrogen atoms at positions 1 and 2.
- 5-Methyl substituent : Enhances steric bulk and modulates electronic effects.
- 1,3-Dihydro-2-benzofuran : A fused bicyclic system contributing to planar geometry and π-conjugation.
Structural Comparison
The following table compares structural features, molecular weights, and substituents of the target compound with analogous pyrazole-3-amine derivatives:
Key Observations :
- Chlorinated benzyl derivatives (e.g., ) exhibit higher molecular weights due to halogen atoms but lack the fused ring’s rigidity.
- Mycophenolic acid derivatives () share the dihydrobenzofuran motif but include additional functional groups (e.g., carboxylic acid), which influence solubility and bioactivity.
Analytical Characterization
Biological Activity
The compound 1-(1,3-dihydro-2-benzofuran-5-yl)-5-methyl-1H-pyrazol-3-amine (CAS # 89424-83-9) is a heterocyclic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound includes a benzofuran ring fused with a pyrazole moiety. The presence of these functional groups is often associated with diverse biological activities.
| Property | Details |
|---|---|
| Molecular Formula | C12H13N3O |
| Molecular Weight | 217.25 g/mol |
| CAS Registry Number | 89424-83-9 |
| SMILES | CC(C1=CC2=C(C=C1)OC=C2)N(C(=N)C)C |
Biological Activities
Research indicates that compounds with similar structural features exhibit various biological activities. Below are some of the key activities associated with this compound:
1. Anti-inflammatory Activity
Recent studies have shown that benzofuran derivatives can significantly reduce inflammatory markers such as tumor necrosis factor (TNF) and interleukins (IL). For instance, a related benzofuran compound demonstrated a reduction in TNF and IL levels by over 90% in vitro, suggesting potential for managing chronic inflammatory conditions .
2. Anticancer Properties
Compounds containing pyrazole rings have been explored for their anticancer effects. For example, derivatives similar to this compound showed cytotoxic effects against various cancer cell lines, including MCF7 and NCI-H460, with IC50 values indicating significant growth inhibition .
3. Neuroprotective Effects
Benzofuran derivatives have been linked to neuroprotective activities, potentially useful in treating neurodegenerative diseases such as Alzheimer's. The mechanism may involve the modulation of oxidative stress and inflammation pathways .
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : Interaction with specific enzymes involved in inflammatory pathways.
- Receptor Modulation : Binding to receptors that mediate pain and inflammation.
Case Studies
Several studies have investigated the pharmacological effects of compounds similar to this compound:
Case Study 1: Anti-inflammatory Effects
A study reported that a related compound significantly inhibited NF-kB activity in human macrophages, leading to decreased expression of pro-inflammatory cytokines .
Case Study 2: Anticancer Screening
In another study, derivatives were screened against A549 cancer cell lines, revealing promising results with IC50 values as low as 26 µM for certain analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
